molecular formula C16H24N2 B4906125 1-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine

1-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine

Cat. No.: B4906125
M. Wt: 244.37 g/mol
InChI Key: VFZFOACCGQGXNR-UHFFFAOYSA-N
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Description

1-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a tetrahydronaphthalene moiety, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 1,2,3,4-tetrahydronaphthalene with a suitable piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to optimize reaction conditions and improve yield. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, alcohols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1,2,3,4-tetrahydronaphthalene: A structurally similar compound with a methyl group attached to the tetrahydronaphthalene ring.

    1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: A related compound with a hydroxyl group instead of an amine group.

    N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Another similar compound with a methyl group attached to the nitrogen atom.

Uniqueness

1-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine is unique due to its specific combination of a piperidine ring and a tetrahydronaphthalene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-18-11-9-14(10-12-18)17-16-8-4-6-13-5-2-3-7-15(13)16/h2-3,5,7,14,16-17H,4,6,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZFOACCGQGXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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